molecular formula C16H9BrF2N2O3 B6078131 N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide

N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide

Katalognummer B6078131
Molekulargewicht: 395.15 g/mol
InChI-Schlüssel: COKVGRBQNLYZRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as BDF-8638, is a chemical compound that has gained significant interest in the field of scientific research. It belongs to the class of isoxazolecarboxamides and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of PDE4, which leads to a decrease in the production of inflammatory mediators. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the AKT signaling pathway, which leads to a decrease in cell growth and survival. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent therapeutic effects in preclinical studies. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has a favorable safety profile and has been shown to be well-tolerated in animal studies. However, there are also some limitations to using N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments. The compound is not yet approved for clinical use, and its long-term safety and efficacy have not been established.

Zukünftige Richtungen

There are several future directions for the research and development of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Additionally, further preclinical studies are needed to establish the safety and efficacy of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in animal models of various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in humans and to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is a promising compound with potential therapeutic applications for various diseases. Its synthesis method has been reported in various scientific journals, and it has shown promising results in preclinical studies. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of PDE4 and the AKT signaling pathway, and it has several biochemical and physiological effects. While there are some limitations to using N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments, there are also several future directions for its research and development.

Synthesemethoden

The synthesis of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves several steps, including the reaction of 2-bromo-4,6-difluoroaniline with 2-hydroxybenzaldehyde to form an intermediate product. The intermediate product is then reacted with isoxazole-5-carboxylic acid to yield the final product, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. The synthesis method for N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been reported in various scientific journals, and the compound has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical studies for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF2N2O3/c17-10-5-8(18)6-11(19)15(10)20-16(23)12-7-14(24-21-12)9-3-1-2-4-13(9)22/h1-7,22H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKVGRBQNLYZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3Br)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.